![molecular formula C19H27N3OS B2642493 (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone CAS No. 1645477-11-7](/img/structure/B2642493.png)
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Dopamine Antagonist Activity
The compound has been examined for its potential dopamine antagonist activity, which is crucial in managing conditions like schizophrenia and bipolar disorder. Cortizo et al. (1991) synthesized variants of this compound, showing that these compounds inhibited binding to D2 and D1 striatal receptors, indicating potential therapeutic applications for neuropsychiatric disorders without inducing catalepsy (Cortizo et al., 1991).
Tubulin Polymerization Inhibition and Apoptosis Induction
Manasa et al. (2020) designed and synthesized derivatives of this compound and studied their cytotoxic activity against various cancer cell lines. They discovered that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Manasa et al., 2020).
Antagonistic Activity on NPBWR1 (GPR7)
Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with the compound showing potent antagonistic activity. This suggests potential applications in treating conditions related to NPBWR1, such as neurological disorders (Romero et al., 2012).
Antimicrobial Activity
Patel et al. (2011) synthesized new derivatives of this compound and evaluated their antimicrobial activity. They found variable and modest activity against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Patel et al., 2011).
Propiedades
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-3-7-20-8-4-17(5-9-20)19(23)22-12-10-21(11-13-22)16(2)18-6-14-24-15-18/h1,6,14-17H,4-5,7-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXNFHNEZLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)
amine](/img/structure/B2642412.png)
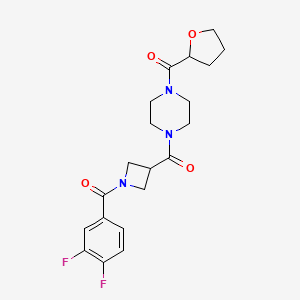
![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)
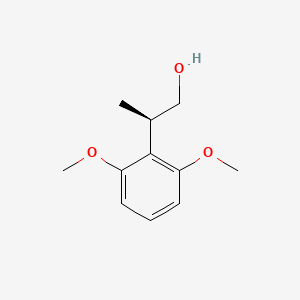
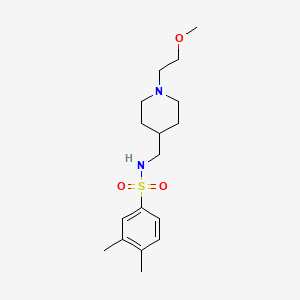
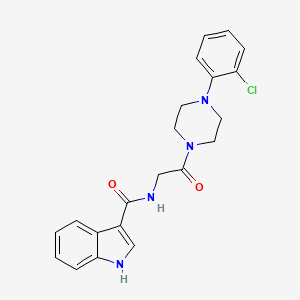
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2642423.png)
![3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2642424.png)
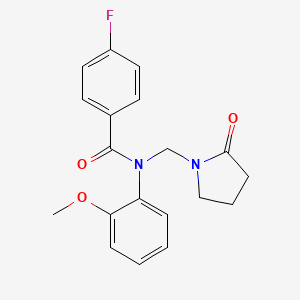
methanone](/img/structure/B2642429.png)